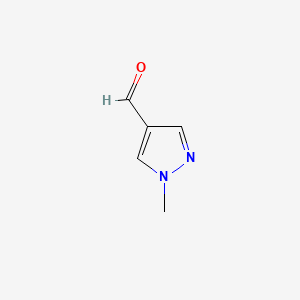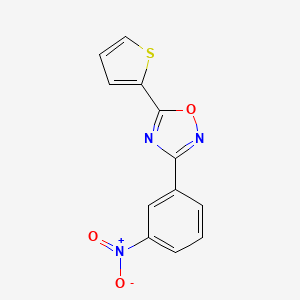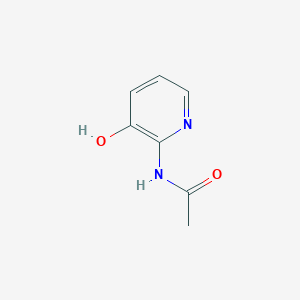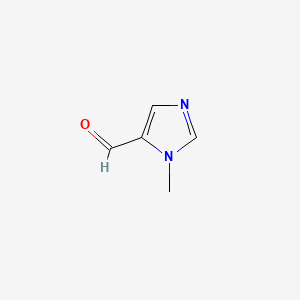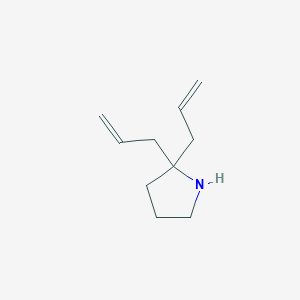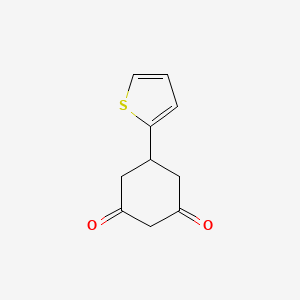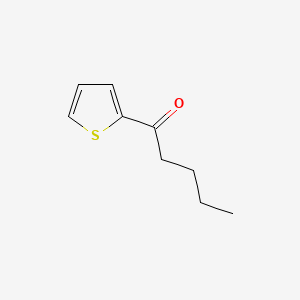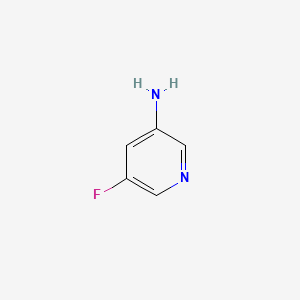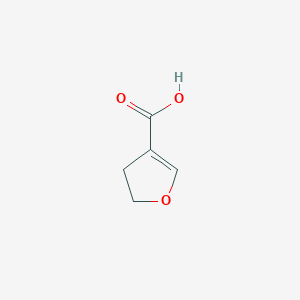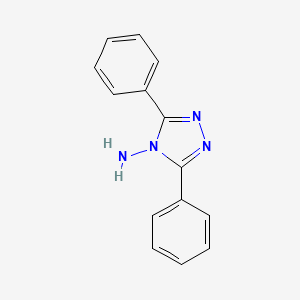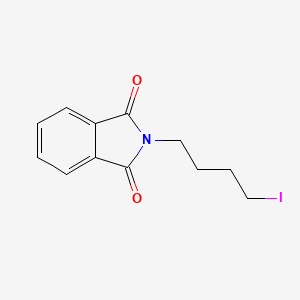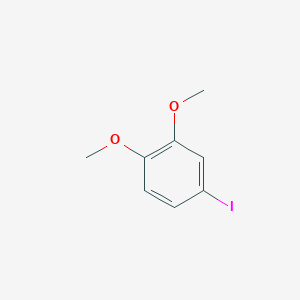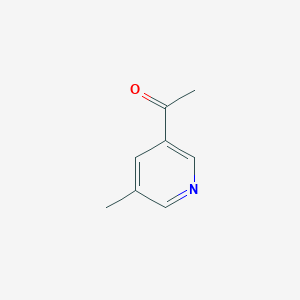
1-(5-Methylpyridin-3-yl)ethanone
Übersicht
Beschreibung
“1-(5-Methylpyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 42972-46-3 . It has a molecular weight of 135.17 and its IUPAC name is 1-(5-methyl-3-pyridinyl)ethanone . The compound is typically stored in a dry room at normal temperature and it is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(5-Methylpyridin-3-yl)ethanone” is 1S/C8H9NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(5-Methylpyridin-3-yl)ethanone” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
1-(5-Methylpyridin-3-yl)ethanone serves as a precursor in various chemical transformations and synthetic pathways. For instance, it plays a role in the synthesis of 1-(1H-pyrazol-3-yl)ethanone hydrazone through hydrazinolysis, highlighting its utility in producing hydrazone derivatives with potential applications in chemical research and material science (Smolyar, 2010). Similarly, the compound is involved in the preparation of metal complexes with luminescent properties, as demonstrated in the synthesis of terbium and europium complexes, indicating its significance in the development of materials with potential optical and electronic applications (Xu et al., 2010).
Luminescent Materials and Corrosion Inhibition
The applications extend to the preparation of luminescent materials, as seen in the characterization of terbium and europium complexes. These materials exhibit unique luminescent properties under UV light excitation, with applications in sensors, displays, and lighting technology. The study of these complexes sheds light on the interaction between the metal ions and the ligand, offering insights into designing materials with tailored optical properties (Xu et al., 2010). Moreover, 1-(5-Methylpyridin-3-yl)ethanone derivatives have been investigated for their potential as corrosion inhibitors, particularly in protecting mild steel in corrosive environments. This highlights the compound's role in the development of new materials that can prevent metal corrosion, with significant implications for industrial applications (Jawad et al., 2020).
Biomedical Research
In the field of biomedical research, derivatives of 1-(5-Methylpyridin-3-yl)ethanone have been synthesized and evaluated for various biological activities. For example, novel substituted heterocyclic pyridine derivatives and their metal complexes have been studied for their in vitro anticancer and antibacterial properties. These studies are crucial for the development of new therapeutic agents, demonstrating the compound's potential in drug discovery and pharmacological research (Chaitanya Kumar et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(5-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIASEPULVQSMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341985 | |
| Record name | 1-(5-methylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-3-yl)ethanone | |
CAS RN |
42972-46-3 | |
| Record name | 1-(5-methylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methylpyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

